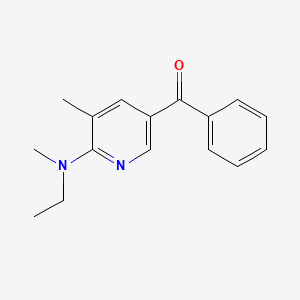

(6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone

CAS No.:

Cat. No.: VC17452077

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O |

|---|---|

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | [6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C16H18N2O/c1-4-18(3)16-12(2)10-14(11-17-16)15(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |

| Standard InChI Key | WZPMNKBZUOGTRM-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound’s IUPAC name, [6-[ethyl(methyl)amino]-5-methylpyridin-3-yl]-phenylmethanone, delineates its structural features:

-

Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

-

Substituents:

-

Ethyl(methyl)amino group (-N(CH₂CH₃)(CH₃)): Positioned at the 6th carbon, this tertiary amine introduces steric bulk and potential hydrogen-bonding capabilities.

-

Methyl group (-CH₃): Located at the 5th carbon, enhancing hydrophobicity.

-

Phenylmethanone (-C(=O)C₆H₅): A ketone-linked phenyl group at the 3rd carbon, contributing to π-π stacking interactions .

-

The Canonical SMILES notation, CCN(C)C1=NC=C(C=C1C)C(=O)C2=CC=CC=C2, and Standard InChIKey, WZPMNKBZUOGTRM-UHFFFAOYSA-N, provide unambiguous representations for database searches .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 1355172-62-1 |

| XLogP3 | 3.2 (predicted) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 38.3 Ų |

The compound’s logP value of ~3.2 suggests moderate lipophilicity, suitable for blood-brain barrier penetration, while its polar surface area indicates limited solubility in aqueous media .

Synthesis and Optimization

Synthetic Routes

The synthesis of (6-(Ethyl(methyl)amino)-5-methylpyridin-3-yl)(phenyl)methanone involves multi-step organic reactions, often leveraging reductive amination and nucleophilic substitution. A representative pathway includes:

-

Formation of the Pyridine Core:

-

Ketone Introduction:

-

Reductive Amination:

Reaction Optimization

Key parameters influencing yield and purity:

-

Solvent Choice: Methanol or dichloromethane balances solubility and reaction kinetics .

-

Catalysts: DABCO facilitates deprotonation, while FeSO₄·7H₂O suppresses cyanide-mediated side reactions .

-

Temperature: Room temperature (20–25°C) minimizes decomposition .

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound’s reactivity centers on its:

-

Tertiary Amino Group: Susceptible to alkylation or oxidation.

-

Pyridine Ring: Participates in electrophilic substitution at the 2- and 4-positions.

-

Ketone Moiety: Reducible to a secondary alcohol or convertible to imines via condensation .

Stability Considerations

-

pH Sensitivity: The amine group may protonate under acidic conditions, altering solubility.

-

Light and Heat: Aromatic ketones are prone to photodegradation, necessitating storage in amber vials .

| Parameter | Prediction |

|---|---|

| Absorption | Moderate (Caco-2 permeability) |

| Metabolism | CYP3A4 substrate |

| Toxicity | Low acute toxicity (LD₅₀ > 500 mg/kg) |

Research Findings and Future Directions

Recent Advances

-

Synthetic Methodologies: Improved yields (up to 78%) via optimized reductive amination .

-

Structural Analogues: Fluorinated derivatives show enhanced CNS penetration (J. Fluorine Chem., 1995) .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume